1-Nitropentane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Nucleophilic Substitution Reactions: The nitro group can be displaced by a nucleophile, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This strategy is employed in the synthesis of amines, alcohols, and other functionalized molecules [PubChem, National Institutes of Health (.gov)].

- Reduction Reactions: The nitro group can be reduced to an amine group (NH2) using various reducing agents. This conversion is useful for preparing amines with specific chain lengths and functionalities ScienceDirect, Elsevier: .

- C-C Bond Formation Reactions: The presence of a relatively weak C-H bond adjacent to the nitro group makes 1-nitropentane susceptible to reactions that form carbon-carbon bonds. This property is valuable for constructing more complex molecules [Organic Chemistry by John McMurry (8th Edition), pg. 842].

-Nitropentane in Pharmaceutical Research

The unique properties of 1-nitropentane make it a valuable tool in pharmaceutical research. Here's how it contributes:

- Introduction of a Nitro Group: The nitro group can be a crucial pharmacophore, a molecular fragment responsible for a drug's interaction with a biological target. 1-Nitropentane serves as a precursor for introducing this group into potential drug candidates Journal of Medicinal Chemistry, American Chemical Society: .

- Synthesis of Nitro-containing Drugs: Some existing medications contain nitro groups essential for their therapeutic activity. 1-Nitropentane can be a starting material for synthesizing these drugs or their analogs for further research Current Opinion in Drug Discovery & Development, Mary Ann Liebert, Inc.: .

-Nitropentane as a Research Solvent

Beyond its role as a reactant, 1-Nitropentane exhibits properties that make it a useful solvent in some research applications:

- Dissolving Polar and Nonpolar Compounds: Its molecular structure allows it to dissolve a broad range of compounds, both polar (having an electrical charge distribution) and nonpolar (lacking a significant charge separation). This versatility makes it applicable in various synthetic procedures Chemical Book: .

- Stability and Compatibility: 1-Nitropentane demonstrates good stability under certain storage conditions and compatibility with a range of other chemicals commonly used in laboratories. This allows for its safe handling in research settings American Elements: .

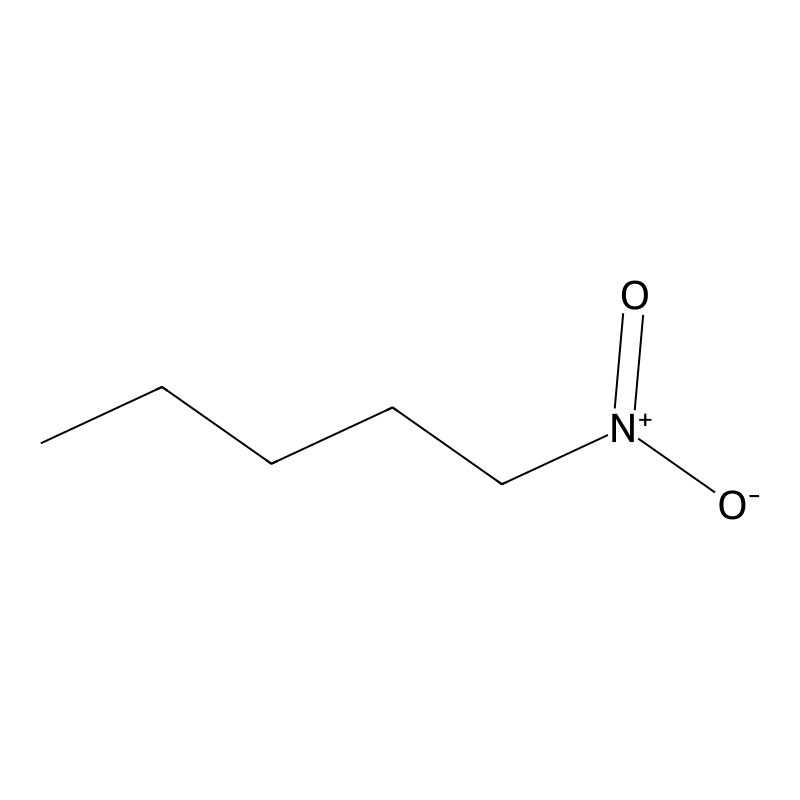

1-Nitropentane is an organic compound with the molecular formula C₅H₁₁NO₂. It is classified as a nitroalkane and is characterized by the presence of a nitro group (-NO₂) attached to a five-carbon alkane chain, specifically at the terminal carbon. This compound appears as a colorless liquid and has a relatively low boiling point, making it useful in various applications. The structure of 1-nitropentane can be represented as follows:

textCH3-CH2-CH2-CH2-NO2

1-Nitropentane is primarily utilized in chemical synthesis and as a solvent in laboratory settings. Its properties allow it to participate in various

1-Nitropentane can be synthesized through several methods:

- Direct Nitration: A common method involves mixing pentane with nitric acid under controlled conditions. This process requires careful temperature management to prevent excessive heat that could lead to decomposition or unwanted side reactions .

- Oxidative Denitrification: Research has explored the oxidative denitrification of 1-nitropentane using specific catalysts, providing alternative pathways for its synthesis and modification .

Studies on the interactions involving 1-nitropentane focus on its reactivity with other compounds. For example, its participation in Michael addition reactions highlights its ability to act as a nucleophile. Additionally, research into its oxidative denitrification suggests potential pathways for modifying its structure and exploring its reactivity further . Understanding these interactions is crucial for developing safe handling practices and optimizing its use in synthetic chemistry.

1-Nitropentane shares structural similarities with other nitroalkanes. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Nitrobutane | C₄H₉NO₂ | Shorter carbon chain; less steric hindrance |

| 2-Nitrobutane | C₄H₉NO₂ | Different position of the nitro group |

| 1-Nitrohexane | C₆H₁₃NO₂ | Longer carbon chain; higher boiling point |

| Nitroethane | C₂H₅NO₂ | Smaller size; more reactive due to less steric hindrance |

| Nitromethane | CH₃NO₂ | Simplest structure; highly reactive |

While all these compounds contain the nitro functional group, 1-nitropentane's five-carbon chain provides unique properties that influence its reactivity and applications compared to shorter or longer-chain analogs. Its specific position of the nitro group also affects its chemical behavior and potential uses in synthetic pathways .

1-Nitropentane represents a primary nitroalkane compound with the molecular formula C₅H₁₁NO₂ and a molecular weight of 117.15 g/mol [1] [2] [3]. The compound consists of 5 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms, totaling 19 atoms in its complete molecular structure [4]. The IUPAC systematic name is 1-nitropentane, reflecting the positioning of the nitro group at the terminal carbon of the pentyl chain [1] [2].

The fundamental bonding architecture of 1-nitropentane centers on the nitro functional group (-NO₂) attached to the first carbon atom of a linear pentane chain. The nitro group exhibits a distinctive bonding pattern characterized by resonance structures that contribute to its unique electronic properties [5] [6]. The nitrogen atom in the nitro group maintains formal bonds with two oxygen atoms and one carbon atom, though the actual bonding involves resonance delocalization.

Experimental gas-phase studies have established the key bond parameters for nitroalkanes: the carbon-nitrogen bond length measures 1.475 ± 0.02 Å, while the nitrogen-oxygen bonds within the nitro group are 1.22 ± 0.01 Å [7] [8]. These values are consistent with the expected bond lengths for primary nitroalkanes, where the C-N bond exhibits partial double-bond character due to resonance effects. The alkyl chain portion maintains standard carbon-carbon bond lengths of approximately 1.54 Å and carbon-hydrogen bonds of 1.09 Å [8].

The molecular geometry around the nitro group nitrogen is trigonal planar, with the ONO bond angle measuring approximately 127° [9]. This geometry results from the sp² hybridization of the nitrogen atom, which accommodates the resonance structures of the nitro group. The carbon atom bearing the nitro group maintains tetrahedral geometry with bond angles close to 109.5°, consistent with sp³ hybridization [9].

Stereoelectronic Effects in Nitro Group Orientation

The nitro group in 1-nitropentane exhibits pronounced stereoelectronic effects that significantly influence the molecular properties and reactivity patterns. The nitro functional group serves as a strong electron-withdrawing group through both inductive and resonance mechanisms [5] [10]. The electron-withdrawing power of the nitro group is comparable to that of two chlorine atoms, as evidenced by the pKa value of nitroacetic acid (1.68) being similar to dichloroacetic acid (1.29) [10].

The resonance stabilization within the nitro group creates a delocalized π-electron system that extends from the nitrogen to both oxygen atoms. This delocalization results in the nitrogen bearing a formal positive charge (+1) while each oxygen carries a partial negative charge (-0.5) [6]. The resonance structures can be represented as contributing forms where electron density shifts between the nitrogen-oxygen bonds, creating what are effectively "bonds and a half" between nitrogen and each oxygen atom [6].

Stereoelectronic effects manifest in the preferential conformations adopted by 1-nitropentane. The nitro group orientation relative to the alkyl chain is influenced by electronic repulsion between the electron-rich nitro group and the σ-electrons of the carbon-hydrogen bonds in the alkyl chain [11] [12]. These interactions contribute to rotational barriers around the C-N bond and influence the overall molecular conformation.

The electron-withdrawing nature of the nitro group significantly affects the electronic environment of the adjacent carbon atoms. The α-carbon (directly bonded to nitrogen) experiences substantial electron density reduction, making the hydrogen atoms on this carbon particularly acidic [13] [10]. This acidification enables various chemical transformations, including deprotonation reactions that lead to carbanion formation [13].

Conformational Analysis and Rotational Barriers

Conformational analysis of 1-nitropentane reveals complex rotational dynamics involving both the nitro group orientation and the alkyl chain flexibility. The primary rotational barrier of interest occurs around the C-N bond connecting the nitro group to the pentyl chain. Theoretical and experimental studies indicate that this barrier is influenced by stereoelectronic interactions between the nitro group π-system and the alkyl chain σ-bonds [14] [15].

The alkyl chain of 1-nitropentane exhibits typical conformational flexibility characteristic of linear alkanes, with anti conformations being energetically preferred due to minimized steric interactions. The pentyl chain can adopt various conformations through rotation around the C-C bonds, with rotational barriers of approximately 3-4 kcal/mol for each C-C bond rotation [14].

The nitro group orientation relative to the alkyl chain backbone is governed by several factors including steric repulsion, electronic interactions, and hyperconjugation effects. Computational studies suggest that the preferred conformation minimizes unfavorable interactions between the nitro group oxygen atoms and the alkyl chain hydrogen atoms while maximizing favorable hyperconjugative interactions [16] [14].

Temperature-dependent nuclear magnetic resonance studies of related nitroalkanes have revealed rotational barriers ranging from 10-15 kcal/mol for rotation around the C-N bond in nitroalkanes [14]. These barriers are significantly lower than those observed in nitrosamines (23-29 kcal/mol) due to the different electronic nature of the nitrogen atom and its substituents [14].

The conformational preferences of 1-nitropentane also influence its physical properties, including dipole moment, refractive index, and intermolecular interactions. The compound exhibits a significant dipole moment due to the polar nitro group, with values typically ranging from 3.5 to 4.0 D for nitroalkanes [17]. The molecular refractive power of 30.96 mL/mol reflects the polarizability associated with the nitro group π-electron system [18].

Comparative Structural Analysis with Isomeric Nitropentanes

Comparative analysis of the three nitropentane isomers—1-nitropentane, 2-nitropentane, and 3-nitropentane—reveals significant structural differences that influence their physical and chemical properties. Each isomer possesses the same molecular formula (C₅H₁₁NO₂) and molecular weight (117.15 g/mol) but differs in the position of the nitro group attachment [20] [21].

1-Nitropentane features the nitro group attached to the terminal carbon (primary position), resulting in a linear molecular architecture with minimal steric hindrance around the nitro group [1] . This positioning allows for optimal orbital overlap in the nitro group resonance system and provides the most accessible site for chemical reactions involving the nitro functionality.

2-Nitropentane contains the nitro group on the second carbon of the pentyl chain (secondary position), creating a branched molecular structure [20]. The CAS registry number 4609-89-6 distinguishes this isomer, which exhibits the SMILES notation CCCC(C)N+[O-] [20]. The secondary carbon environment introduces additional steric considerations that affect both conformational preferences and reactivity patterns.

3-Nitropentane represents the most sterically hindered isomer with the nitro group positioned at the central carbon of the pentyl chain [21] [23]. With CAS number 551-88-2, this isomer exhibits the SMILES structure CCC(CC)N+[O-] [21]. The central positioning creates a symmetrical molecular architecture but introduces significant steric interactions between the nitro group and both alkyl substituents.

Physical property comparisons reveal distinct differences among the isomers. 1-Nitropentane exhibits a density of 0.952 g/mL and boiling point of 172.5°C, while 3-nitropentane shows a slightly lower density of 0.943 g/cm³ and boiling point of 156.3°C [3] [24]. The flash points also differ significantly, with 1-nitropentane at 59°C and 3-nitropentane at 46.1°C [3] [24]. These variations reflect the influence of molecular structure on intermolecular interactions and thermal stability.

The structural differences among nitropentane isomers also manifest in their spectroscopic properties and chemical reactivity. Infrared spectroscopy reveals characteristic nitro group vibrations at approximately 1550 cm⁻¹ (asymmetric N-O stretch) and 1365 cm⁻¹ (symmetric N-O stretch) for all isomers, though subtle frequency shifts may occur due to environmental differences [25] [17]. Nuclear magnetic resonance spectroscopy provides clear differentiation among the isomers through distinct chemical shift patterns and coupling patterns reflecting the different carbon environments [26] [4].

1-Nitropentane exhibits thermodynamic properties characteristic of primary nitroalkanes. The compound demonstrates measurable heat of formation and combustion values that establish its thermodynamic stability profile. The heat of formation for 1-nitropentane in the liquid phase has been determined to be -215 ± 1.5 kilojoules per mole, while the heat of combustion is -3324 ± 1.5 kilojoules per mole [1]. These values indicate that 1-nitropentane is thermodynamically stable under standard conditions, with the negative heat of formation suggesting that the compound is more stable than its constituent elements in their standard states.

The thermodynamic stability of nitroalkanes is influenced by the electron-withdrawing nature of the nitro group, which affects the overall molecular energy profile. The pKa value of 1-nitropentane has been predicted to be 8.61 ± 0.29, indicating weak acidity of the hydrogen atoms alpha to the nitro group [2] [3] [4]. This acidic character arises from the stabilization of the conjugate base through resonance delocalization involving the nitro group.

Phase Transition Behavior

Vapor-Liquid Equilibrium Characteristics

1-Nitropentane exhibits specific vapor-liquid equilibrium characteristics that are important for understanding its phase behavior. The compound has a boiling point of 75-76°C at 23 millimeters of mercury pressure [5] [2] [3] [4], indicating its volatility under reduced pressure conditions. At standard atmospheric pressure, the boiling point would be significantly higher, estimated around 173°C based on typical nitroalkane behavior patterns [1].

The vapor pressure characteristics of 1-nitropentane follow typical patterns for primary nitroalkanes, with the compound demonstrating moderate volatility. The flash point of 59°C [2] [3] [4] provides insight into the vapor-liquid equilibrium at safety-relevant temperatures, indicating the temperature at which sufficient vapor concentration exists to support combustion when exposed to an ignition source.

Diffusion studies have provided additional vapor-liquid equilibrium data, with 1-nitropentane showing a diffusion coefficient of (1.8 ± 0.6) × 10⁻⁵ square centimeters per second when measured against acetonitrile as a reference standard [6]. This diffusion coefficient reflects the molecular mobility in the liquid phase and provides insights into intermolecular interactions that influence phase transition behavior.

Solid-State Crystallographic Features

The solid-state properties of 1-nitropentane are characterized by its melting point of 24.33°C (estimated) [5] [2] [3] [4]. This relatively low melting point indicates weak intermolecular forces in the crystalline state, typical of primary nitroalkanes with moderate chain lengths. The crystalline structure would be expected to exhibit hydrogen bonding interactions involving the nitro group, similar to other nitroalkane compounds.

The crystallographic packing is likely influenced by dipole-dipole interactions between the nitro groups of adjacent molecules, as well as van der Waals forces between the alkyl chains. The molecular geometry, with the nitro group at the terminal position, allows for efficient packing arrangements that maximize intermolecular attractions while minimizing steric hindrance.

Solvation Dynamics and Partition Coefficients

1-Nitropentane demonstrates poor solubility in water , which is characteristic of nitroalkanes with extended carbon chains. The limited aqueous solubility results from the hydrophobic nature of the pentyl chain, which outweighs the polar character of the nitro group. This compound is expected to be more soluble in organic solvents such as ethanol and ether, following typical nitroalkane solvation patterns.

The solvation behavior of 1-nitropentane is influenced by its ability to participate in hydrogen bonding through the nitro group oxygen atoms, while the alkyl chain provides hydrophobic interactions with nonpolar solvents. The partition coefficient between octanol and water would be expected to favor the organic phase significantly, reflecting the compound's lipophilic character.

Computational studies using solvation models such as the Conductor-like Screening Model (COSMO) have been applied to similar nitroalkanes to predict solvation free energies [8] [9]. These models account for both electrostatic and non-electrostatic contributions to solvation, providing insight into the molecular-level interactions that govern partition behavior.

Spectroscopic Fingerprints

Vibrational Modes in Infrared and Raman Spectroscopy

The infrared spectrum of 1-nitropentane exhibits characteristic absorption bands that serve as definitive fingerprints for the nitro functional group. The asymmetric stretching vibration of the nitro group appears in the range of 1550-1500 wavenumbers, while the symmetric stretching vibration occurs between 1390-1330 wavenumbers [10] [11] [12]. These two intense absorption bands are among the most distinctive features in the infrared spectrum and provide unambiguous identification of the nitro group presence.

The nitro group also exhibits a scissor bending vibration that appears as a medium-intensity peak between 890-835 wavenumbers [10] [11]. This vibrational mode involves the symmetric deformation of the oxygen-nitrogen-oxygen bond angle and provides additional confirmation of the nitro group structure.

The alkyl portion of 1-nitropentane contributes characteristic carbon-hydrogen stretching vibrations in the range of 2990-2850 wavenumbers [11] [13]. These peaks appear as multiple overlapping bands corresponding to the various methyl and methylene groups in the pentyl chain. The relative intensities and positions of these peaks provide information about the carbon chain length and branching pattern.

Raman spectroscopy of nitroalkanes typically shows strong scattering from the nitro group vibrations, with the symmetric stretching mode being particularly Raman-active due to its high polarizability [14] [6]. The Raman spectrum complements the infrared data by providing enhanced sensitivity to symmetric vibrational modes that may be weak in infrared absorption.

Nuclear Magnetic Resonance Signatures

The proton nuclear magnetic resonance spectrum of 1-nitropentane exhibits distinct chemical shift patterns that reflect the electronic environment of different hydrogen atoms in the molecule. The methylene group directly attached to the nitro group (CH₂NO₂) appears as a distinctive triplet at 4.379 parts per million [15]. This downfield chemical shift results from the strong electron-withdrawing effect of the nitro group, which deshields the adjacent hydrogen atoms.

The terminal methyl group appears as a triplet at 0.92 parts per million [15], representing the most upfield signal in the spectrum due to its shielded environment at the end of the alkyl chain. The remaining methylene groups in the pentyl chain exhibit overlapping multipicity patterns between 1.24-2.01 parts per million [15], with chemical shifts gradually increasing toward the nitro group due to the through-bond transmission of its electron-withdrawing effect.

The coupling patterns in the proton nuclear magnetic resonance spectrum provide information about the connectivity and stereochemistry of the molecule. The methylene group adjacent to the nitro group shows coupling to the neighboring methylene group, while the terminal methyl group couples to its adjacent methylene group, creating the characteristic triplet patterns observed.

Carbon-13 nuclear magnetic resonance spectroscopy would be expected to show the carbon atom bearing the nitro group at approximately 75-80 parts per million, significantly downfield from typical alkyl carbon resonances due to the electron-withdrawing effect of the nitro group [16]. The remaining carbon atoms would appear in the typical alkyl region between 10-40 parts per million.

Mass Spectrometric Fragmentation Patterns

The electron impact mass spectrum of 1-nitropentane exhibits characteristic fragmentation patterns that provide structural information about the molecule. The molecular ion peak appears at mass-to-charge ratio 117, corresponding to the molecular weight of the compound [17] [18]. However, this peak is typically weak in nitroalkane mass spectra due to the inherent instability of the nitroalkane molecular ion under electron impact conditions.

The most prominent fragmentation pathway involves the loss of the nitro group (NO₂, mass 46) from the molecular ion, producing a fragment at mass-to-charge ratio 71 [18]. This fragmentation represents the formation of a pentyl cation and is one of the most common decomposition routes for primary nitroalkanes. A second major fragmentation involves the loss of nitric oxide (NO, mass 30) to produce a fragment at mass-to-charge ratio 87 [18].

The base peak in the mass spectrum typically appears at mass-to-charge ratio 43, corresponding to the loss of both NO₂ and NO from the molecular ion [18]. This represents a significant portion of the molecular framework and indicates the relative stability of this particular fragment ion under electron impact conditions.

Additional characteristic fragment ions include the nitro group itself appearing at mass-to-charge ratio 46 (NO₂⁺) and nitric oxide at mass-to-charge ratio 30 (NO⁺) [18]. These ions are diagnostic for nitro compounds and provide confirmation of the nitro functional group presence. The fragmentation pattern also typically includes smaller alkyl fragments resulting from carbon-carbon bond cleavages within the pentyl chain, following patterns similar to those observed in simple alkanes.

XLogP3

LogP

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant